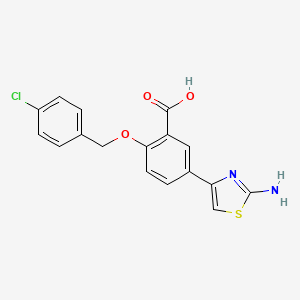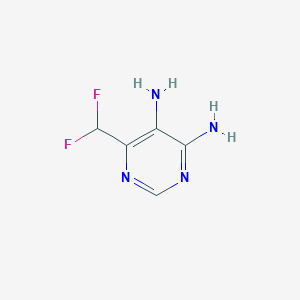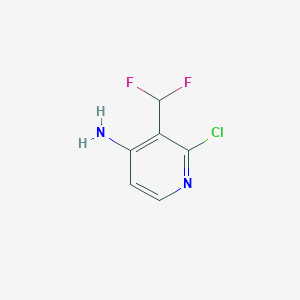
2-Chloro-3-(difluoromethyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(difluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H5ClF2N2. It is a pyridine derivative, characterized by the presence of a chloro group at the second position, a difluoromethyl group at the third position, and an amine group at the fourth position on the pyridine ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(difluoromethyl)pyridin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,2-difluoroacetic anhydride, which is then subjected to a series of reactions to introduce the chloro and amine groups onto the pyridine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-(difluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(difluoromethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of inhibitors for specific enzymes and proteins.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds targeting diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(difluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluoromethyl group enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3-(trifluoromethyl)pyridin-4-amine
- 2-Chloro-3-(methyl)pyridin-4-amine
- 2-Chloro-3-(fluoromethyl)pyridin-4-amine
Comparison: 2-Chloro-3-(difluoromethyl)pyridin-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it often exhibits higher reactivity and better binding affinity in biological systems, making it a valuable compound in drug development and other applications .
Eigenschaften
Molekularformel |
C6H5ClF2N2 |
|---|---|
Molekulargewicht |
178.57 g/mol |
IUPAC-Name |
2-chloro-3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11) |
InChI-Schlüssel |
PYMNMQTVBJWVTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1N)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)

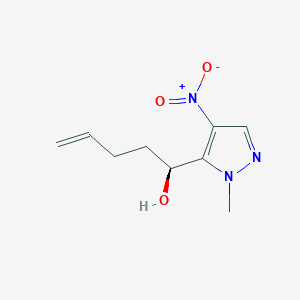
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)

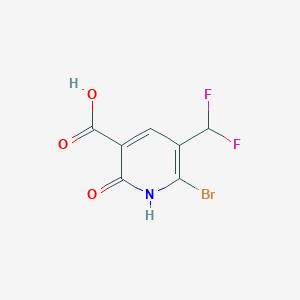
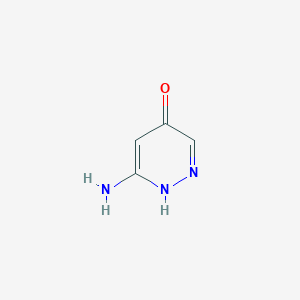
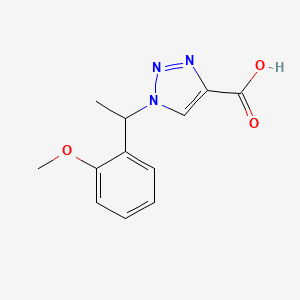
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)
